![molecular formula C14H16ClNO2 B14573757 1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione CAS No. 61503-47-7](/img/structure/B14573757.png)
1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione is a compound belonging to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring structure
Preparation Methods
The synthesis of 1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with pyrrolidine-2,5-dione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different substituents, leading to distinct chemical and biological properties.
Pyrrolidine-2,5-diones: Compounds with similar core structures but varying substituents, affecting their reactivity and applications.
Prolinol: A related compound with a hydroxyl group, used in different chemical and biological contexts.
Properties
CAS No. |
61503-47-7 |
|---|---|
Molecular Formula |
C14H16ClNO2 |
Molecular Weight |
265.73 g/mol |
IUPAC Name |
1-[1-chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-10-4-3-5-11(8-10)14(2,9-15)16-12(17)6-7-13(16)18/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
AZEYFCOJTNJQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CCl)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


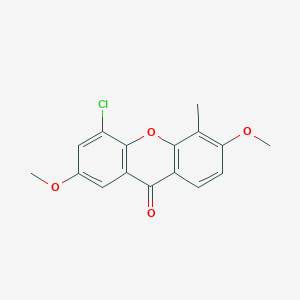
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
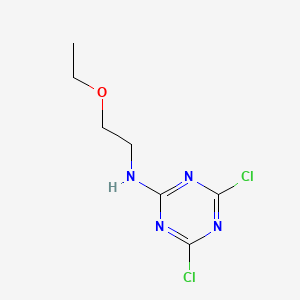
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
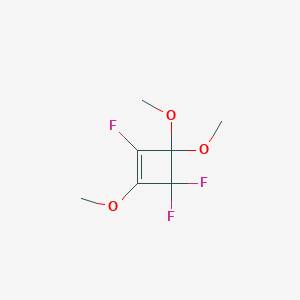
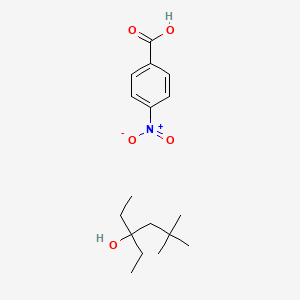
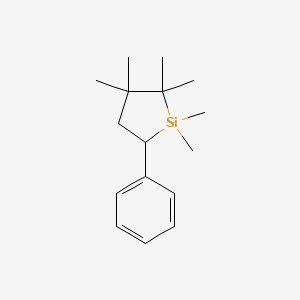
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine](/img/structure/B14573731.png)
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
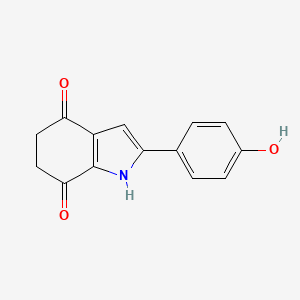
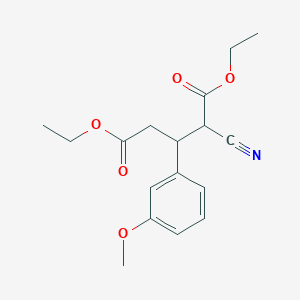
![8-Methyl-3-methylidenedecahydroazuleno[6,5-b]furan-2,5-dione](/img/structure/B14573738.png)
![3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid](/img/structure/B14573739.png)
![3-[(Benzenesulfinyl)methyl]-2-benzylcyclopentan-1-one](/img/structure/B14573746.png)
